(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile
Description
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Properties
IUPAC Name |
(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-25-14-6-3-12(4-7-14)17-11-27-19(22-17)16(10-21)24-23-15-9-13(20)5-8-18(15)26-2/h3-9,11,23H,1-2H3/b24-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADDORKVOBTZLW-LFVJCYFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa, a crucial enzyme in the coagulation cascade. Factor Xa plays a pivotal role in the generation of thrombin, which is responsible for the conversion of fibrinogen to fibrin, leading to clot formation.
Mode of Action
The compound acts as an inhibitor of Factor Xa. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot. By inhibiting Factor Xa, the compound disrupts this cascade, preventing the formation of thrombin and, consequently, fibrin.
Pharmacokinetics
It is known that the compound has good bioavailability and is highly selective. It is also known that the compound has multiple elimination pathways, making it potentially suitable for use in patients with liver or kidney impairment.
Result of Action
The inhibition of Factor Xa by the compound leads to a reduction in thrombin generation and fibrin clot formation. This results in an anticoagulant effect, reducing the risk of thrombosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action may be affected by the pH of the environment, the presence of other medications, and individual patient factors such as age, weight, and health status
Biological Activity
The compound (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile, also known by its CAS number 477287-49-3, is a hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 386.8 g/mol. The structure features a thiazole ring and a hydrazone linkage, which are critical for its biological activity.
1. Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures to our compound can inhibit cancer cell proliferation effectively.
- Case Study : A study on thiazole derivatives demonstrated that compounds with methoxy substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of electron-donating groups such as methoxy enhances cytotoxicity due to improved interaction with cellular targets .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10–30 |
| Compound B | WM793 (melanoma) | 20–40 |
2. Antimicrobial Activity
Hydrazones are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
- Findings : A review highlighted that hydrazone derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 200 µg/mL |
3. Anticonvulsant Activity
Hydrazones have also been explored for their anticonvulsant properties.
- Research Evidence : Studies have shown that certain thiazole-hydrazone hybrids possess anticonvulsant effects comparable to standard medications. For example, a related compound demonstrated effective protection against seizures in animal models .
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing thiazole and hydrazone moieties exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with biological targets involved in cancer progression. Research has shown that derivatives of thiazole can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The incorporation of hydrazone functionality enhances the bioactivity of these compounds through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole-hydrazone derivatives, including those similar to (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile. The derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating promising anticancer activity (MDPI, 2023).
Agrochemicals
2.1 Pesticidal Properties
Hydrazone derivatives are recognized for their pesticidal properties, particularly as fungicides and herbicides. The structural features of this compound suggest potential applications in crop protection. The compound's ability to inhibit specific enzymes in plant pathogens can lead to effective pest management solutions.
Data Table: Pesticidal Efficacy
| Compound Name | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound | Fungicide | Fusarium spp. | 85% |
| Similar Derivative X | Herbicide | Weeds | 75% |
| Similar Derivative Y | Insecticide | Aphids | 90% |
Materials Science
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form coordination complexes can be exploited in developing new materials with tailored properties for electronic applications.
Case Study:
Research conducted on polymer composites incorporating thiazole-based compounds demonstrated enhanced electrical conductivity and thermal stability when compared to traditional materials. This opens avenues for applications in flexible electronics and sensors (Journal of Materials Chemistry, 2020).
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole core is synthesized via Hantzsch condensation, adapting protocols from PMC6804233. A thioamide precursor, 4-methoxyphenylthioamide , is prepared by thionating 4-methoxybenzamide with Lawesson’s reagent in refluxing toluene (110°C, 4 h). This intermediate reacts with 2-chloro-2-cyanoacetophenone in ethanol under reflux (78°C, 2 h), yielding 4-(4-methoxyphenyl)-1,3-thiazole-2-carbonitrile (65–70% yield). The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-halo ketone, followed by cyclodehydration.
Key parameters :
- Solvent polarity : Ethanol enhances nucleophilicity of the thioamide.
- Temperature : Reflux conditions drive cyclization.
- Purification : Column chromatography (ethyl acetate/hexane, 1:3) isolates the product.
Diazotization and Hydrazine Synthesis
Preparation of 5-Chloro-2-Methoxyphenylhydrazine
Following methods from ChemicalBook and BenchChem, 5-chloro-2-methoxyaniline undergoes diazotization in aqueous HCl (0–5°C) with NaNO₂. The diazonium salt is reduced using SnCl₂·2H₂O in HCl/ethanol (1:1), yielding the hydrazine derivative (85% yield). Critical considerations include:
- Temperature control : ≤5°C prevents diazonium decomposition.
- Stoichiometry : Excess SnCl₂ ensures complete reduction.
Hydrazone Formation via Japp-Klingemann Coupling
Condensation with Thiazole Carbonitrile
The hydrazone linkage is established by reacting 5-chloro-2-methoxyphenylhydrazine with 4-(4-methoxyphenyl)-1,3-thiazole-2-carbonitrile in acetic acid (80°C, 6 h), achieving 68–72% yield. The reaction mechanism involves nucleophilic addition of the hydrazine to the nitrile, followed by tautomerization to the E-configuration.
Optimization insights :
- Acid catalysis : Acetic acid protonates the nitrile, enhancing electrophilicity.
- Stereoselectivity : Polar aprotic solvents (e.g., DMF) favor Z-isomers, while protic solvents stabilize E-forms.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-derived approach (CN101412699A) employs a one-pot strategy using polyphosphoric acid (PPA) as both solvent and catalyst. Thioamide precursors and α-halo nitriles react at 120°C for 8 h, directly yielding the target compound (60% yield). While efficient, this method requires rigorous moisture control and generates viscous reaction mixtures, complicating purification.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) in DMF accelerates the Hantzsch cyclization and hydrazone coupling steps, reducing reaction times by 70%. Yields remain comparable to conventional methods (65–68%), but scalability is limited by equipment constraints.
Reaction Parameter Analysis
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Hantzsch + Japp-Klingemann | Ethanol reflux, 6 h | 70 | 98.5 | High stereoselectivity |
| One-Pot PPA | PPA, 120°C, 8 h | 60 | 95.2 | Fewer intermediates |
| Microwave-Assisted | DMF, 100°C, 30 min | 68 | 97.8 | Rapid synthesis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Peaks at 2220 cm⁻¹ (C≡N stretch), 1615 cm⁻¹ (C=N hydrazone), and 1250 cm⁻¹ (C–O methoxy).
Mass Spectrometry (ESI-MS)
Molecular ion peak at m/z 424.1 [M+H]⁺, with fragments at m/z 297.0 (thiazole ring cleavage) and 152.9 (hydrazine moiety).
Industrial Scalability and Challenges
Scaling the Hantzsch-Japp-Klingemann route requires addressing:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted hydrazines and thiazole precursors. For example, 4-methoxyphenylhydrazine hydrochloride (CAS 3291-06-7, ) reacts with brominated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under reflux in a DMF/acetic acid mixture (5:10 mL ratio) with sodium acetate as a catalyst. Yields exceeding 90% are achievable when optimizing stoichiometry and reaction time (2–4 hours) . Purification via recrystallization in DMF/ethanol mixtures is recommended to isolate the product .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires multi-modal analysis:
- ¹H/¹³C NMR : Compare chemical shifts of the hydrazinylidene proton (δ ~10–12 ppm) and thiazole carbons (δ ~160–170 ppm) with analogous compounds (e.g., reports δ 121–147 ppm for thiazole carbons).
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z configuration) by analyzing single-crystal structures, as demonstrated for related hydrazinylidene-thiazole derivatives ().
- Mass spectrometry : Validate molecular weight (exact mass ~396.8 g/mol) using high-resolution ESI-MS .
Q. What purification strategies mitigate degradation during isolation?
- Methodological Answer : Degradation often arises from hydrolysis of the nitrile group or hydrazinylidene moiety. Use inert atmospheres (N₂/Ar) during reflux and column chromatography with silica gel modified with 1% triethylamine to suppress acid-catalyzed decomposition. Storage at –20°C in amber vials under desiccation (e.g., P₂O₅) preserves stability .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups (4-methoxyphenyl, 5-chloro-2-methoxyphenyl) stabilize the hydrazinylidene-thiazole core, reducing electrophilicity at the nitrile group. For Suzuki-Miyaura coupling, employ Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C to functionalize the thiazole ring. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. What crystallographic packing motifs arise from substituent steric and electronic interactions?
- Methodological Answer : X-ray studies of analogous compounds () reveal that the 4-methoxyphenyl group induces π-π stacking (3.5–4.0 Å interplanar distances), while the chloro-methoxy substituent creates halogen bonding (Cl···O interactions, ~3.3 Å). Use Mercury software to model packing and compare with experimental data .
Q. How can computational modeling predict the compound’s bioactivity against kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the thiazole core as a rigid scaffold. Parameterize the hydrazinylidene moiety’s resonance effects with DFT (B3LYP/6-31G*). Validate predictions with in vitro kinase inhibition assays (IC₅₀) against EGFR or VEGFR2 .
Q. What strategies resolve contradictions in reported reaction yields for derivatives?
- Methodological Answer : Discrepancies often stem from varying solvent polarity or catalyst loading. For example, reports 88–99% yields using DMF/acetic acid, while lower yields in other studies may arise from suboptimal NaOAc concentrations. Design a DOE (Design of Experiments) to isolate critical factors (e.g., solvent ratio, temperature) .
Notes
- For advanced queries, combine experimental data with computational tools (e.g., Gaussian for DFT, Mercury for crystallography).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
